molecular formula C10H11NO B073441 (1-methyl-1H-indol-2-yl)methanol CAS No. 1485-22-9

(1-methyl-1H-indol-2-yl)methanol

Cat. No.: B073441
CAS No.: 1485-22-9
M. Wt: 161.2 g/mol
InChI Key: PJNHWHPOWRDOGX-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound features a methyl group at the 1-position and a hydroxymethyl group at the 2-position of the indole ring. Indole derivatives are significant in various fields due to their biological activities and presence in natural products.

Scientific Research Applications

(1-Methyl-1H-indol-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Safety and Hazards

The safety data sheet for “(1-methyl-1H-indol-2-yl)methanol” indicates that it can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

Indole derivatives, including “(1-methyl-1H-indol-2-yl)methanol”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They can be used to treat various disorders, including cancer, microbial infections, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-2-yl)methanol typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Grignard reaction, where 2-formyl-1-methyl-1H-indole reacts with a Grignard reagent like phenylmagnesium bromide to yield the desired product . Another approach involves the methylation of 1-hydroxyindole-3-carboxylate using methyl iodide (MeI) in the presence of a base .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are common practices in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Indole-2-carboxylic acid
  • 1-Methylindole
  • 2-Phenylindole

Uniqueness

(1-Methyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-methylindol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNHWHPOWRDOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304276
Record name (1-methyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485-22-9
Record name 1485-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-methyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.05 g of methyl 1-methylindole-2-carboxylate (prepared as described in Preparation 22) in 20 ml of anhydrous tetrahydrofuran was added dropwise to a mixture of 1.85 g of lithium borohydride and 80 ml of anhydrous tetrahydrofuran, and the resulting mixture was heated under reflux for 4 hours. At the end of this time, the reaction mixture was poured into water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, to give 4.30 g of the title compound, melting at 92.8°-95.20C.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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